4H-Thieno(3,2-b)(1,5)benzodiazepine, 10-(1-piperazinyl)-
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Overview
Description
4H-Thieno(3,2-b)(1,5)benzodiazepine, 10-(1-piperazinyl)- is a compound belonging to the benzodiazepine family, characterized by a fused thiophene ring. This compound has garnered significant interest due to its potential neuroleptic properties, making it a subject of extensive research in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thieno(3,2-b)(1,5)benzodiazepine, 10-(1-piperazinyl)- typically involves the condensation of a thiophene derivative with a benzodiazepine precursor. One common method includes the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine with N-methylpiperazine in the presence of dimethyl sulfoxide (DMSO) and toluene under nitrogen protection .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 4H-Thieno(3,2-b)(1,5)benzodiazepine, 10-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzodiazepine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4H-Thieno(3,2-b)(1,5)benzodiazepine, 10-(1-piperazinyl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 4H-Thieno(3,2-b)(1,5)benzodiazepine, 10-(1-piperazinyl)- involves its interaction with central nervous system receptors. It primarily targets dopamine and serotonin receptors, modulating their activity to exert its neuroleptic effects. This modulation helps in reducing symptoms of psychosis and stabilizing mood disorders .
Comparison with Similar Compounds
Olanzapine: 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine.
Clozapine: Another atypical antipsychotic with a similar structure but different substituents.
Uniqueness: 4H-Thieno(3,2-b)(1,5)benzodiazepine, 10-(1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike some of its analogs, it shows a favorable separation of neuroleptic activity and side effects, making it a promising candidate for further drug development .
Properties
CAS No. |
61326-02-1 |
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Molecular Formula |
C15H16N4S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-piperazin-1-yl-10H-thieno[3,2-b][1,5]benzodiazepine |
InChI |
InChI=1S/C15H16N4S/c1-2-4-12-11(3-1)17-13-5-10-20-14(13)15(18-12)19-8-6-16-7-9-19/h1-5,10,16-17H,6-9H2 |
InChI Key |
CTBOSJODJVJXCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3NC4=C2SC=C4 |
Origin of Product |
United States |
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